

# 7-Bromoisatin: A Technical Guide for Drug Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **7-Bromoisatin**

Cat. No.: **B152703**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **7-Bromoisatin**, a halogenated derivative of isatin, which serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique chemical structure allows for diverse functionalization, making it a valuable precursor for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.<sup>[1]</sup> This document covers the chemical structure, physicochemical properties, synthesis, and biological activities of **7-Bromoisatin**, with a focus on its role as a precursor to kinase inhibitors and apoptosis inducers.

## Chemical Structure and Identification

**7-Bromoisatin**, also known as 7-Bromo-1H-indole-2,3-dione, is a heterocyclic compound featuring an indole core bicyclic system with two carbonyl groups at positions 2 and 3, and a bromine atom substituted at position 7 of the aromatic ring.



Caption: 2D Chemical Structure of **7-Bromoisatin**.[\[2\]](#)

Table 1: Chemical Identifiers for **7-Bromoisatin**

| Identifier        | Value                                                                 | Reference                               |
|-------------------|-----------------------------------------------------------------------|-----------------------------------------|
| IUPAC Name        | 7-bromo-1H-indole-2,3-dione                                           | <a href="#">[2]</a>                     |
| CAS Number        | 20780-74-9                                                            | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>4</sub> BrNO <sub>2</sub>                       | <a href="#">[2]</a> <a href="#">[3]</a> |
| SMILES            | C1=CC2=C(C(=C1)Br)NC(=O)<br>C2=O                                      | <a href="#">[2]</a> <a href="#">[3]</a> |
| InChI             | InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12) |                                         |
| InChIKey          | OCVKSIWBTJCXPV-UHFFFAOYSA-N                                           | <a href="#">[3]</a>                     |

## Physicochemical and Spectroscopic Properties

**7-Bromoisatin** typically appears as an orange to dark red crystalline powder.[\[1\]](#) It exhibits moderate solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but is largely insoluble in water.

Table 2: Physicochemical Properties of **7-Bromoisatin**

| Property                       | Value                                      | Reference                               |
|--------------------------------|--------------------------------------------|-----------------------------------------|
| Molecular Weight               | 226.03 g/mol                               | <a href="#">[2]</a>                     |
| Monoisotopic Mass              | 224.94254 Da                               | <a href="#">[2]</a> <a href="#">[4]</a> |
| Melting Point                  | 191-203 °C                                 | <a href="#">[3]</a>                     |
| XLogP3                         | 1.5                                        | <a href="#">[2]</a>                     |
| Topological Polar Surface Area | 46.2 Å <sup>2</sup>                        | <a href="#">[2]</a>                     |
| Hydrogen Bond Donor Count      | 1                                          | <a href="#">[2]</a>                     |
| Hydrogen Bond Acceptor Count   | 2                                          | <a href="#">[2]</a>                     |
| Appearance                     | Orange to amber to dark red powder/crystal | <a href="#">[1]</a> <a href="#">[3]</a> |

Table 3: Spectroscopic Data for **7-Bromoisatin**

| Spectroscopy        | Data                                                                                                             | Reference           |
|---------------------|------------------------------------------------------------------------------------------------------------------|---------------------|
| <sup>1</sup> H NMR  | A spectrum is available for viewing.                                                                             | <a href="#">[5]</a> |
| <sup>13</sup> C NMR | Data not explicitly found in search results.                                                                     |                     |
| Mass Spectrometry   | Predicted m/z: 225.94982<br>[M+H] <sup>+</sup> , 247.93176 [M+Na] <sup>+</sup> ,<br>223.93526 [M-H] <sup>-</sup> | <a href="#">[4]</a> |
| FT-IR (KBr-Pellet)  | Spectrum available from Wiley-VCH GmbH.                                                                          | <a href="#">[2]</a> |
| ATR-IR              | Spectrum available from Bio-Rad Laboratories, Inc.                                                               | <a href="#">[2]</a> |

## Synthesis and Reactivity

**7-Bromoisatin** is a synthetic compound not found in nature. It is typically prepared through the electrophilic bromination of isatin or via a Sandmeyer-type cyclization of a substituted aniline. Its reactive N-H bond and C3-carbonyl group make it an ideal starting material for generating a diverse library of derivatives.[\[1\]](#)

## Experimental Protocol: Synthesis of 7-Bromoisatin via Sandmeyer Reaction

This protocol is adapted from the general Sandmeyer methodology used for isatin synthesis.[\[6\]](#)

### Materials:

- 2-Bromo-6-aminoaniline
- Chloral hydrate
- Hydroxylamine hydrochloride
- Concentrated Sulfuric Acid
- Sodium sulfate, anhydrous
- Hydrochloric acid
- Water

### Procedure:

- Isonitrosoacetanilide Formation: In a round-bottom flask, dissolve 2-bromo-6-aminoaniline in water and concentrated hydrochloric acid.
- To this solution, add a solution of chloral hydrate and anhydrous sodium sulfate in water.
- Heat the mixture and add a solution of hydroxylamine hydrochloride in water. Continue heating under reflux until a precipitate forms.

- Cool the reaction mixture and collect the isonitroso-2'-bromo-6'-aminoacetanilide intermediate by filtration. Wash with water and dry.
- Cyclization: Add the dried intermediate in batches to pre-warmed concentrated sulfuric acid (60-70 °C) with stirring.
- After the addition is complete, heat the mixture carefully to around 80-90 °C and maintain for a short period until the cyclization is complete (monitored by TLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice. The **7-Bromoisatin** product will precipitate.
- Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
- Purification: Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to yield pure **7-Bromoisatin**.

## Experimental Protocol: General Procedure for N-Alkylation of 7-Bromoisatin

This protocol describes the substitution at the N1 position, a common first step for further derivatization.[\[1\]](#)

### Materials:

- **7-Bromoisatin**
- Anhydrous Dimethylformamide (DMF) or Acetone
- Potassium carbonate ( $K_2CO_3$ )
- Alkyl halide (e.g., methyl iodide, benzyl bromide)

### Procedure:

- Add **7-Bromoisatin** (1.0 equiv.) and potassium carbonate (1.0-1.2 equiv.) to a round-bottom flask containing anhydrous DMF or acetone.

- Stir the suspension at room temperature for 10-15 minutes.
- Add the desired alkyl halide (1.1 equiv.) to the mixture.
- Stir the reaction at room temperature until completion (monitored by TLC, typically a few hours).
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the N-alkylated **7-Bromoisatin** derivative.

## Biological Activity and Mechanism of Action

Isatin and its derivatives are recognized for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The halogenated C7 position, as in **7-Bromoisatin**, has been shown to enhance inhibitory potency against various biological targets. [1] A primary mechanism of anticancer activity for many isatin derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[7]

## Multi-Kinase Inhibition and Apoptosis Induction

Derivatives of isatin have been developed as potent inhibitors of multiple protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER2).[8] Inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and the induction of apoptosis. The apoptotic pathway is often triggered via the intrinsic (mitochondrial) pathway, involving the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of initiator caspase-9 and executioner caspase-3.[8]



[Click to download full resolution via product page](#)

Caption: Apoptosis induction by a multi-kinase inhibitor derived from isatin.[8]

## Key Experimental Protocols

**7-Bromoisatin** is a key starting material for synthesizing libraries of compounds for screening. Below are typical protocols for evaluating the biological activity of its derivatives.

### Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **7-Bromoisatin** derivatives against a specific protein kinase using a luminescence-based assay.  
[6][7]

#### Materials:

- Kinase of interest (e.g., CDK2, EGFR)
- Kinase-specific substrate peptide
- ATP
- Kinase assay buffer (e.g., Kinase-Glo® Luminescent Kinase Assay kit)
- Test compounds (derivatives of **7-Bromoisatin**) dissolved in DMSO
- Positive control inhibitor (e.g., Staurosporine)
- White, opaque 96-well or 384-well plates
- Plate reader capable of measuring luminescence

#### Procedure:

- Compound Plating: Prepare serial dilutions of the test compounds and positive control in DMSO. Dispense a small volume (e.g., 1  $\mu$ L) of the diluted compounds into the wells of the assay plate. Include DMSO-only wells as a negative control (100% activity).
- Kinase Reaction: Prepare a master mix containing the kinase assay buffer, the specific kinase, and its peptide substrate.
- Add the kinase/substrate mix to all wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- Initiate Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the  $K_m$  for the specific kinase.

- Incubation: Incubate the plate at 30°C for 30-60 minutes.
- Detection: Stop the reaction and detect kinase activity by adding the detection reagent (e.g., Kinase-Glo® reagent), which measures the amount of remaining ATP. Incubate as per the manufacturer's instructions.
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Protocol: Cell-Based Caspase-3/7 Activity Assay

This protocol measures the activation of executioner caspases in cells treated with **7-Bromoisatin** derivatives, indicating apoptosis induction.[\[9\]](#)[\[10\]](#)[\[11\]](#)

### Materials:

- Cancer cell line (e.g., HeLa, MCF-7)
- Cell culture medium and supplements
- Test compounds (derivatives of **7-Bromoisatin**)
- Apoptosis-inducing agent (e.g., Staurosporine) for positive control
- Caspase-Glo® 3/7 Assay System (or similar) containing a luminogenic caspase-3/7 substrate (e.g., Z-DEVD-aminoluciferin)
- White-walled, clear-bottom 96-well plates
- Luminometer

### Procedure:

- Cell Plating: Seed cells into a 96-well plate at a density of  $1-2 \times 10^4$  cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds. Include untreated cells (negative control) and cells treated with a known apoptosis inducer like staurosporine (positive control). Incubate for a predetermined time (e.g., 24-48 hours).
- Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
- Lysis and Signal Generation: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. Mix gently by orbital shaking. The reagent contains a detergent to lyse the cells and the pro-luminescent substrate.
- Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measurement: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.
- Data Analysis: Normalize the luminescence readings to the negative control to determine the fold-increase in caspase activity for each treatment condition.

## Conclusion

**7-Bromoisatin** is a synthetically accessible and highly versatile chemical scaffold. Its predictable reactivity at multiple sites allows for the creation of diverse chemical libraries. The demonstrated potential of its derivatives to act as potent multi-kinase inhibitors that can induce apoptosis in cancer cells underscores its importance for drug discovery programs. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of novel **7-Bromoisatin**-based compounds as potential therapeutic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. 7-Bromoisatin | C8H4BrNO2 | CID 2302353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H32843.03 [thermofisher.com]
- 4. PubChemLite - 7-bromoisatin (C8H4BrNO2) [pubchemlite.lcsb.uni.lu]
- 5. 7-BROMO-1H-INDOLE-2,3-DIONE(20780-74-9) 1H NMR [m.chemicalbook.com]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- To cite this document: BenchChem. [7-Bromoisatin: A Technical Guide for Drug Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152703#7-bromoisatin-chemical-structure-and-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)